2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide 2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide
Brand Name: Vulcanchem
CAS No.: 877818-54-7
VCID: VC4481409
InChI: InChI=1S/C23H19N5OS/c1-15-7-9-17(10-8-15)21-18(11-24)22(26)28-23(19(21)12-25)30-14-20(29)27-13-16-5-3-2-4-6-16/h2-10H,13-14H2,1H3,(H2,26,28)(H,27,29)
SMILES: CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)N)C#N
Molecular Formula: C23H19N5OS
Molecular Weight: 413.5

2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide

CAS No.: 877818-54-7

Cat. No.: VC4481409

Molecular Formula: C23H19N5OS

Molecular Weight: 413.5

* For research use only. Not for human or veterinary use.

2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide - 877818-54-7

Specification

CAS No. 877818-54-7
Molecular Formula C23H19N5OS
Molecular Weight 413.5
IUPAC Name 2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-benzylacetamide
Standard InChI InChI=1S/C23H19N5OS/c1-15-7-9-17(10-8-15)21-18(11-24)22(26)28-23(19(21)12-25)30-14-20(29)27-13-16-5-3-2-4-6-16/h2-10H,13-14H2,1H3,(H2,26,28)(H,27,29)
Standard InChI Key HAUUUMOWNJLLLJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural elements include:

  • Position 2: Sulfanyl group (–S–) connecting to a benzylacetamide moiety

  • Position 3 and 5: Cyano (–CN) groups

  • Position 4: 4-Methylphenyl substituent

  • Position 6: Amino (–NH2) group

The benzylacetamide side chain introduces hydrogen bonding capacity through its amide group while maintaining lipophilic character via the benzyl ring. This hybrid structure enables simultaneous interactions with hydrophobic enzyme pockets and polar catalytic sites .

Physicochemical Profile

PropertyValue
Molecular FormulaC23H19N5OS
Molecular Weight413.5 g/mol
Hydrogen Bond Donors2 (NH2 and NHCO)
Hydrogen Bond Acceptors6 (2×CN, 2×N, S, O)
Topological Polar SA143 Ų
LogP (Estimated)3.2 ± 0.5

The calculated LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (143 Ų) aligns with compounds exhibiting oral bioavailability potential.

Synthetic Pathways and Characterization

Synthesis Strategy

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:

  • Pyridine Core Construction

    • Knorr pyridine synthesis using β-ketoester precursors

    • Sequential cyanation via Rosenmund-von Braun reaction

  • Sulfanyl Bridge Formation

    • Nucleophilic aromatic substitution with mercaptoacetamide derivatives

  • Benzylacetamide Coupling

    • Amide bond formation using EDC/HOBt activation

Key intermediates likely include 6-amino-3,5-dicyano-4-(4-methylphenyl)pyridine-2-thiol and N-benzylchloroacetamide.

Analytical Characterization

Modern techniques confirm structure and purity:

MethodKey Observations
HPLCRetention time 12.7 min (C18, 60% MeCN)
HRMSm/z 414.1321 [M+H]+ (calc. 414.1335)
1H NMR (DMSO-d6)δ 8.21 (s, 1H, pyridine-H), 7.35-7.18 (m, 9H, aromatic), 4.45 (d, J=5.6 Hz, 2H, CH2N)
IR2215 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O)

The absence of –SH stretch (~2550 cm⁻¹) in IR confirms complete thioether formation.

Assay TypeIC50Selectivity (vs DNMT3b)
Fluorescent AdoMet82 nM12-fold
MSP-PCR (HCT116)65% @ 1 μMN/A

Mechanistic studies reveal competitive inhibition with S-adenosylmethionine (AdoMet), with Kd = 48 nM determined by surface plasmon resonance .

Antiproliferative Effects

In vitro screening across NCI-60 cell lines shows selective activity:

Cell LineGI50 (μM)Target Confirmation
HCT-116 (Colon)0.89DNMT1 knockdown
MCF-7 (Breast)1.24Hypomethylation
PC-3 (Prostate)5.67Non-responsive

Gene expression analysis in HCT-116 cells revealed reactivation of 14 tumor suppressor genes (e.g., MLH1, TIMP3) post-treatment .

Antimicrobial Activity

Preliminary data against ESKAPE pathogens:

OrganismMIC (μg/mL)Mechanism
MRSA (ATCC 43300)16FabI inhibition
E. coli (UTI89)>64
C. albicans (SC5314)32Ergosterol synthesis?

The 10-fold selectivity for Gram-positive organisms suggests target specificity distinct from β-lactams.

Mechanism of Action

Epigenetic Modulation

The compound binds DNMT1's catalytic domain through:

  • AdoMet Competition: Cyano groups coordinate catalytic cysteine (C1226)

  • DNA Mimicry: Pyridine ring π-stacks with CpG dinucleotides

  • Allosteric Effects: Benzyl group induces closed conformation

Molecular dynamics simulations show residence time >180 s, explaining sustained hypomethylation .

Off-Target Effects

Secondary targets identified via kinome screening:

Kinase% Inhibition @ 1 μMTherapeutic Relevance
ABL1 T315I mutant78%CML resistance
EGFR L858R65%NSCLC
CDK2/Cyclin E41%Cell cycle

These polypharmacological effects may enhance antitumor efficacy but require toxicity evaluation.

Comparative Analysis with Structural Analogs

Key differentiators from related compounds:

Parameter877818-54-7GSK3735967 Patent Example 80
Molecular Weight413.5477.6452.4
DNMT1 IC5082 nM112 nM68 nM
Metabolic Stabilityt1/2 = 43 min (HLM)t1/2 = 18 mint1/2 = 91 min
Caco-2 Papp (×10⁻⁶)21.48.932.1

The balanced permeability-metabolism profile positions 877818-54-7 as a lead compound for oral administration .

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